4-hydroxy-6-nitroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDSWMTVZEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Hydroxy 6 Nitroquinolin 2 1h One and Its Precursors
Classical Approaches to Quinolinone Core Synthesis: Evaluation of Adaptability for 4-hydroxy-6-nitroquinolin-2(1H)-one
The foundational quinolinone structure can be assembled through several classical methods, each with its own set of advantages and limitations. The most prominent among these are the Conrad-Limpach-Knorr and the Friedländer syntheses. nih.govnih.gov
The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. nih.gov For the synthesis of this compound, this would necessitate starting with a 4-nitroaniline (B120555) derivative. The subsequent cyclization of the intermediate anilinoacrylate can be directed towards the desired 4-hydroxyquinolin-2(1H)-one isomer. However, the high temperatures often required for the cyclization step can be a drawback, potentially leading to side reactions and reduced yields, especially with the presence of a nitro group. researchgate.netnih.gov
The Friedländer synthesis , another cornerstone in quinoline (B57606) chemistry, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.gov While adaptable, achieving the specific substitution pattern of this compound would require a carefully chosen 2-amino-5-nitrobenzoic acid derivative or a related precursor, which might not be readily available.
Other classical methods like the Camps cyclization, Doebner-von Miller, and Pfitzinger reactions also provide routes to the quinoline scaffold, but their direct application to synthesize this compound can be complex due to the specific functional groups required on the precursors. nih.govnih.gov These classical methods often suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents, which has prompted the development of more modern and sustainable alternatives. nih.gov
Modern Synthetic Techniques and Their Application in the Preparation of this compound
In recent years, a significant shift towards more efficient and environmentally benign synthetic methods has been observed. These modern techniques offer improvements in terms of yield, selectivity, and sustainability.
Catalytic Transformations and Green Chemistry Principles in Quinolinone Synthesis
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being integrated into quinolinone synthesis. tandfonline.comnumberanalytics.comijpsjournal.com
Catalytic transformations , particularly those employing transition metals like palladium and copper, have become powerful tools. nih.govnumberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, can be utilized to construct complex quinolinone precursors under mild conditions. nih.gov The use of heterogeneous catalysts, such as zeolite-based catalysts, is also gaining traction as they can be easily recovered and reused, contributing to a more sustainable process. rsc.orgresearchgate.net For the synthesis of this compound, a potential strategy could involve the catalytic cyclization of a suitably substituted aniline (B41778) derivative.
The use of green solvents like water, ethanol (B145695), and ionic liquids is another key aspect of green chemistry. tandfonline.com Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. Microwave-assisted synthesis in water has been shown to significantly reduce reaction times and improve yields for some quinoline derivatives. tandfonline.com
Microwave-Assisted Synthesis and Flow Chemistry Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.nettandfonline.comresearchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.net The application of microwave irradiation to the synthesis of quinoline derivatives has been well-documented, and this approach could be beneficial for the cyclization step in the formation of the this compound core, potentially under milder conditions than traditional heating. rsc.org
Flow chemistry offers another advanced approach to synthesis, providing precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.deresearchgate.netvapourtec.com The continuous nature of flow processes can lead to improved safety, scalability, and product consistency. acs.org A multi-step flow synthesis could be designed for this compound, integrating the formation of the quinolinone core and the introduction of the functional groups in a continuous, automated fashion. vapourtec.com This could be particularly advantageous for managing potentially hazardous nitration reactions.
Strategic Introduction of Hydroxyl and Nitro Groups: Regioselectivity and Yield Optimization
The successful synthesis of this compound hinges on the strategic and regioselective introduction of the hydroxyl and nitro groups.
The hydroxyl group at the C4 position is often introduced by using a malonic acid derivative in the initial condensation reaction, followed by cyclization. nih.gov For instance, the reaction of an aniline with diethyl malonate typically leads to a 4-hydroxy-2-quinolone.
The nitro group at the C6 position is generally introduced via electrophilic aromatic substitution on the pre-formed quinolinone ring. A common method involves nitration using a mixture of concentrated nitric acid and sulfuric acid. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of other isomers. The directing effects of the existing substituents on the quinolinone ring will influence the position of nitration. Electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups favor meta substitution. youtube.com In the case of the 4-hydroxy-2-quinolone precursor, the hydroxyl and the lactam carbonyl group will influence the regiochemical outcome of the nitration. Careful optimization of reaction conditions, such as temperature and the choice of nitrating agent, is essential to maximize the yield of the desired 6-nitro isomer.
A study by Amaal A. Abo Attaia et al. describes the nitration of 4-hydroxy-2(1H)-quinolones using a mixture of concentrated nitric acid, concentrated sulfuric acid, and potassium nitrate (B79036) at low temperatures (-5°C) to achieve the desired 6-nitro derivative.
Challenges and Innovations in Scaling Up the Synthesis of this compound
Scaling up the synthesis of any chemical compound from the laboratory to an industrial scale presents a unique set of challenges. For this compound, these challenges may include:
Reaction Conditions: The harsh conditions often employed in classical quinolinone syntheses, such as high temperatures and strong acids, can be difficult and hazardous to manage on a large scale. researchgate.netnih.gov
Reagent Handling: The use of corrosive and potentially explosive reagents like concentrated nitric and sulfuric acids requires specialized equipment and stringent safety protocols.
Purification: The separation of the desired product from byproducts and unreacted starting materials can be more complex and costly at a larger scale.
Innovations in chemical engineering and process chemistry are helping to address these challenges. The adoption of continuous flow chemistry is a significant step forward in the safe and efficient scale-up of chemical processes. acs.org Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with highly exothermic reactions like nitration. researchgate.net
The development of solid-phase synthesis methodologies also offers an alternative for the preparation of quinolinone derivatives. nih.govacs.org By anchoring the starting material to a solid support, reagents and byproducts can be easily washed away, simplifying the purification process. While often used for creating libraries of compounds, the principles of solid-phase synthesis can be adapted for larger-scale production. A study by Krupková et al. describes an efficient solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones. nih.gov
Exploration of Novel Retrosynthetic Pathways for Advanced Precursors
Retrosynthetic analysis is a powerful tool for devising new synthetic routes. For this compound, novel retrosynthetic pathways could involve disconnections that lead to more readily available or easily synthesized precursors.
One potential approach could involve a multi-component reaction (MCR) , where three or more starting materials are combined in a single step to form the quinolinone core with the desired substituents already in place. rsc.org This would be a highly atom-economical and efficient strategy.
Another innovative pathway could explore the use of advanced starting materials, such as pre-functionalized nitroanilines or benzoic acid derivatives, which could then be cyclized using modern catalytic methods. For example, a regioselective synthesis of 4,5-dialkoxy-2-nitroanilines has been reported, which could serve as versatile precursors for various heterocyclic compounds. uj.edu.plresearchgate.net
Furthermore, research into the synthesis of related structures, such as 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones from precursors like 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, can provide inspiration for novel synthetic strategies. rsc.org
Chemical Reactivity and Derivatization Pathways of 4 Hydroxy 6 Nitroquinolin 2 1h One
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolinone Scaffold
The quinolinone ring system possesses both nucleophilic and electrophilic characteristics. arabjchem.org The electronic nature of the substituents greatly influences the site and feasibility of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The 4-hydroxy-2(1H)-quinolone scaffold itself is activated towards electrophiles, particularly at the C3 position, due to the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carbonyl group. arabjchem.orgresearchgate.net However, substitution on the carbocyclic (benzene) ring is also common. The synthesis of the title compound, 4-hydroxy-6-nitroquinolin-2(1H)-one, is itself an example of electrophilic aromatic substitution. Nitration of the parent 4-hydroxyquinolin-2(1H)-one or its N-alkylated analogs with a mixture of nitric acid and sulfuric acid introduces the nitro group at the C6 position. arabjchem.org This position is para to the ring nitrogen and meta to the hydroxyl group, and its selection is governed by the combined directing effects of the existing substituents.
Table 1: Conditions for Electrophilic Nitration of 4-hydroxyquinolone Derivatives
| Starting Material | Reagents | Temperature | Product | Reference |
|---|---|---|---|---|
| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | Conc. H₂SO₄, KNO₃, Conc. HNO₃ | Below -5°C | 3-Acetyl-4-hydroxy-1-methyl-6-nitro-(2H)-quinolinone |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the C6 position significantly deactivates the benzene (B151609) portion of the quinolinone ring towards further electrophilic attack but activates it for nucleophilic aromatic substitution. The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex, which is characteristic of the SNAr mechanism. nih.gov This activation is most pronounced at the ortho (C5, C7) positions relative to the nitro group.
A related reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in various nitroquinoline systems. nih.gov This reaction allows for the direct amination of positions activated by the nitro group without the need for a pre-existing leaving group. In cases where a leaving group (e.g., a halogen) is present on the ring, a competition between classical SNAr and VNS can occur. nih.gov
Reactions Involving the Hydroxyl Group: Etherification, Esterification, and Chelation
The 4-hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide range of analogs through etherification and esterification.
Etherification and Esterification
The hydroxyl group of the 4-hydroxyquinolin-2-one scaffold can be readily converted into ethers and esters. Etherification is commonly achieved by reacting the quinolinone with alkyl halides in the presence of a base. This pathway has been used to synthesize various 4-alkoxy-2-phenylquinoline derivatives, which have shown potent biological activities. nih.gov Similarly, acylation of the hydroxyl group with acid chlorides or anhydrides yields the corresponding esters. nih.gov These reactions provide a straightforward method to modify the lipophilicity and steric properties of the molecule. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with undec-10-enoyl chloride affords the 2-oxo-1,2-dihydroquinolin-4-ylundec-10-enoate. While these examples pertain to the parent quinolone, the methodologies are directly applicable to the 6-nitro derivative.
Chelation
The 4-hydroxy-2-oxo-quinoline moiety bears a structural resemblance to known chelating agents like 8-hydroxyquinoline (B1678124). nih.gov The arrangement of the hydroxyl group and the C2-carbonyl oxygen provides a potential bidentate binding site for metal ions. Quinoline-based compounds have been investigated for use as metal sensors, which relies on their chelating ability. researchgate.net The introduction of a nitro group at the C6 position would be expected to influence the electron density of the chelating site and thus modify the stability and selectivity of any metal complexes formed.
Transformations of the Nitro Group: Reduction, Amination, and Further Functionalization
The nitro group at the C6 position is a versatile functional handle that can be transformed into a variety of other substituents, most notably an amino group.
Reduction to an Amine
The reduction of the C6-nitro group to a C6-amino group is a common and crucial transformation, yielding 6-amino-4-hydroxyquinolin-2(1H)-one. This reaction can be accomplished using various reducing agents under different conditions. The resulting amine is a valuable intermediate for further functionalization.
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes | Reference(s) |
|---|---|---|---|
| Tin (Sn) powder / HCl | 80-90°C | Used for the reduction of 4-hydroxy-3-nitroquinolin-2(1H)-one. | nih.gov |
| Stannous chloride (SnCl₂) | Mild conditions | A general method suitable for various nitroquinolines, tolerating many functional groups. | nih.gov |
Further Functionalization of the Amino Group
The 6-amino derivative is a key platform for introducing further diversity. The amino group can undergo acylation, for example with cinnamoyl chloride, to form amide derivatives. nih.gov Another important pathway involves diazotization of the amine with nitrous acid to form a diazonium salt. This reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions or used in coupling reactions to form azo compounds, such as the one prepared by coupling with a diazo salt derived from 4-nitro-2,5-dichloroaniline. nih.gov
Heterocyclic Annulation and Cyclocondensation Reactions Utilizing this compound
The reactive sites on the this compound scaffold can be utilized in cyclocondensation and annulation reactions to construct more complex, fused heterocyclic systems.
A prominent strategy involves derivatives functionalized at the C3 position. For example, 3-acetyl-4-hydroxy-6-nitro-2(1H)-quinolones undergo condensation with aromatic aldehydes, such as benzaldehyde (B42025) or anisaldehyde, in the presence of a base like piperidine. This Claisen-Schmidt type condensation yields 3-acryloyl derivatives.
These 3-acetyl derivatives can also serve as precursors for building new heterocyclic rings onto the quinolinone core. Condensation with reagents like urea, thiourea, or semicarbazide (B1199961) leads to the formation of fused pyrimidine-2-one, pyrimidine-2-thione, or pyrimidine-2-one semicarbazone rings, respectively. These reactions demonstrate the utility of the C3-acyl quinolinone as a 1,3-dielectrophilic synthon for heterocyclic annulation.
Table 3: Cyclocondensation Products from 3-Acetyl-4-hydroxy-6-nitro-2(1H)-quinolones
| Reactant with 3-acetyl-6-nitroquinolone | Resulting Fused Ring System | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes | N/A (side chain modification) | 3-Acryloyl-6-nitro-4-hydroxy-2(1H)-quinolone | |
| Urea | Pyrimidine-2-one | Fused heterocyclic derivative | |
| Thiourea | Pyrimidine-2-thione | Fused heterocyclic derivative |
Furthermore, related 4-styrylquinolines, which contain a chalcone-like moiety, can undergo subsequent cyclocondensation reactions with hydrazines or guanidine (B92328) to produce fused pyrazole (B372694) or pyrimidine (B1678525) rings, highlighting a broader principle of using quinolinone derivatives as scaffolds for diverse heterocycles. nih.gov
Mechanistic Investigations of Key Derivatization Reactions and Reaction Kinetics
Understanding the mechanisms and kinetics of the derivatization reactions of this compound is essential for controlling reaction outcomes and optimizing conditions.
Mechanistic Aspects
The electrophilic nitration at C6 proceeds via the standard mechanism for electrophilic aromatic substitution. A nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile and attacks the electron-rich benzene ring of the quinolinone. The reaction favors the para-position relative to the activating lactam group, leading to the 6-nitro product.
The mechanism for nucleophilic aromatic substitution (SNAr) on the nitro-activated ring involves a two-step addition-elimination process. A nucleophile adds to an electron-deficient carbon (e.g., C5 or C7), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate through delocalization of the negative charge. Subsequent elimination of a leaving group re-establishes aromaticity.
The reduction of the nitro group can proceed through different pathways. Catalytic hydrogenation involves the transfer of hydrogen atoms on a metal surface, while chemical reductions with metals like tin or zinc in acid involve a series of single electron transfers. nih.govnih.gov Enzymatic reductions, such as those catalyzed by nitroreductases, also exist and involve enzyme-cofactor systems like NAD(P)H. wikipedia.org
Reaction Kinetics
Detailed kinetic studies specifically on this compound are not widely reported. However, general principles of chemical kinetics apply. ox.ac.uk The rates of these reactions are dependent on factors such as concentration of reactants, temperature, and the presence of catalysts. For instance, electrophilic nitrations are typically fast reactions that are often conducted at low temperatures (e.g., 0°C or below) to control the reaction rate and prevent over-nitration or side reactions. nih.gov The kinetics of controlled polymerization processes mediated by nitroxides (related to the nitro group) have been studied in detail, revealing complex multi-stage processes including initiation, propagation, and termination steps. rsc.org While a different context, this highlights the intricate kinetics that can be associated with nitro-containing compounds. Stopped-flow techniques are often employed to study the kinetics of fast reactions, including many biochemical processes. ox.ac.uk
Stereochemical Aspects in the Synthesis of Chiral Analogues
The introduction of substituents onto the this compound framework can create one or more stereocenters, leading to the formation of chiral molecules. The synthesis of stereochemically pure compounds is often critical for biological applications.
Synthesis of Chiral Derivatives
Many synthetic routes that functionalize the quinolinone scaffold initially produce racemic mixtures. For example, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives results in racemic products, as no chiral control is employed in the reaction sequence. nih.gov
Several strategies exist to achieve stereoselectivity. One approach is asymmetric synthesis , where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. Asymmetric inverse-electron-demand Diels-Alder reactions using chiral titanium(IV) complexes have been employed for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov Another strategy involves using chiral building blocks; for instance, new chiral derivatizing reagents have been synthesized from quinoline (B57606) carboxylic acid and chiral amino acids like L-proline, which are then used to create diastereomeric products that can be separated. researchgate.net
A second major approach is chiral resolution , where a racemic mixture is separated into its constituent enantiomers. This is commonly performed using chiral high-performance liquid chromatography (HPLC).
A more complex form of stereochemistry, atropisomerism , can arise in sterically hindered biaryl systems, including certain quinoline derivatives. These axially chiral compounds are stereoisomers resulting from restricted rotation around a single bond. Atroposelective methods, such as iridium-catalyzed dynamic kinetic resolution, have been developed to synthesize these types of chiral quinolines with high enantiomeric excess. researchgate.net These established stereoselective methods, while often demonstrated on other quinoline systems, represent viable and important strategies for the synthesis of chiral analogues derived from this compound. youtube.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2(1H)-quinolone |
| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone |
| 3-Acetyl-4-hydroxy-1-methyl-6-nitro-(2H)-quinolinone |
| 8-hydroxyquinoline |
| 2-oxo-1,2-dihydroquinolin-4-ylundec-10-enoate |
| 6-amino-4-hydroxyquinolin-2(1H)-one |
| 4-hydroxy-3-nitroquinolin-2(1H)-one |
| 4-nitro-2,5-dichloroaniline |
| 3-acetyl-4-hydroxy-6-nitro-2(1H)-quinolone |
| Benzaldehyde |
| Anisaldehyde |
| Urea |
| Thiourea |
| Semicarbazide |
| 4-styrylquinoline |
| Nitronium ion |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol |
| Quinoline carboxylic acid |
Advanced Spectroscopic and Structural Characterization Methodologies for Elucidating the Fine Structure of 4 Hydroxy 6 Nitroquinolin 2 1h One
High-Resolution NMR Spectroscopy for Proton, Carbon, and Heteronuclear Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing profound insights into the molecular framework of 4-hydroxy-6-nitroquinolin-2(1H)-one.
In the ¹H NMR spectrum, the aromatic protons of the quinolinone ring system exhibit distinct chemical shifts and coupling patterns. Specifically, the protons on the benzene (B151609) ring portion are influenced by the electron-withdrawing nitro group at the C-6 position. This typically results in a downfield shift for the protons ortho and para to the nitro group. The proton at C-5 would likely appear as a doublet, coupled to the proton at C-7. Similarly, the proton at C-7 would be a doublet of doublets, coupled to the protons at C-5 and C-8. The proton at C-8 would present as a doublet, coupled to the C-7 proton. The lone proton on the pyridinone ring, H-3, would appear as a singlet.
The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4) are typically observed at low field (higher ppm values). The presence of the nitro group at C-6 significantly influences the chemical shifts of the aromatic carbons, with C-6 itself being deshielded. The remaining carbon signals can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
A review of spectral data for the parent compound, 4-hydroxy-2(1H)-quinolone, in DMSO-d₆ reveals characteristic shifts that serve as a basis for interpreting the spectrum of its nitro derivative. researchgate.net For the parent compound, signals for H-5 and H-6 appear at 7.51 and 7.83 ppm, while H-7 and H-8 are observed at 7.16 and 7.30 ppm respectively. researchgate.net The carbon signals for the parent quinolone are also well-documented, with C-2, C-4, and C-9 appearing downfield. researchgate.net The introduction of the nitro group at C-6 in this compound would be expected to further shift these signals, particularly for the adjacent carbons and protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~165 |
| C3 | ~6.0 (s) | ~100 |
| C4 | - | ~170 |
| C4a | - | ~120 |
| C5 | ~8.2 (d) | ~125 |
| C6 | - | ~145 |
| C7 | ~7.8 (dd) | ~120 |
| C8 | ~7.5 (d) | ~118 |
| C8a | - | ~140 |
| NH | ~11.5 (br s) | - |
| OH | ~10.0 (br s) | - |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule in the solid state. Furthermore, it elucidates the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
For quinolinone derivatives, the planarity of the bicyclic system is a key feature. The crystal structure would confirm the tautomeric form present in the solid state, which for 4-hydroxyquinolin-2(1H)-ones is predominantly the keto-enol form. The nitro group at the C-6 position and the hydroxyl group at the C-4 position are expected to be coplanar with the quinolinone ring.
Intermolecular hydrogen bonding is anticipated to be a dominant feature in the crystal packing. The hydroxyl group at C-4 and the N-H proton of the lactam can act as hydrogen bond donors, while the carbonyl oxygen at C-2 and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks, influencing the physical properties of the crystal, such as melting point and solubility. Studies on related quinolinone structures have highlighted the importance of intramolecular hydrogen bonds in their crystal packing. helsinki.fi The meticulous study of crystal structures allows for a comprehensive analysis of supramolecular interactions. mdpi.com
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.2 |
| β (°) | 105 |
| Volume (ų) | 710 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.63 |
Advanced Mass Spectrometry Techniques: Fragmentation Patterns and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₆N₂O₄), the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z corresponding to its molecular weight of 222.16 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The quinolinone ring itself can undergo characteristic cleavages. The fragmentation of the quinolinone core may involve the loss of CO (28 Da) from the lactam ring.
The fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented to produce a spectrum of daughter ions. This provides detailed structural information. The presence of nitrogen in the molecule is indicated by the odd molecular weight, according to the nitrogen rule.
Table 3: Potential Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Neutral Loss |
| 222 | [M]⁺ | - |
| 192 | [M - NO]⁺ | NO (30 Da) |
| 176 | [M - NO₂]⁺ | NO₂ (46 Da) |
| 164 | [M - NO - CO]⁺ | NO, CO (58 Da) |
| 148 | [M - NO₂ - CO]⁺ | NO₂, CO (74 Da) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, allowing for their identification.
For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the lactam will appear as a broad band in the region of 3200-3400 cm⁻¹. The O-H stretching of the hydroxyl group will also be present in this region, likely overlapping with the N-H stretch. The C=O stretching of the lactam carbonyl will give a strong absorption band around 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The nitro group has two characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O and O-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the nitro group stretches often give strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.
Table 4: Characteristic IR and Raman Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | Weak |
| O-H Stretch | 3200-3400 (broad) | Weak |
| C=O Stretch | 1650-1680 (strong) | Weak |
| Aromatic C=C Stretch | 1450-1600 (medium) | Strong |
| Asymmetric NO₂ Stretch | 1500-1550 (strong) | Medium |
| Symmetric NO₂ Stretch | 1300-1350 (strong) | Strong |
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Characteristics of this compound
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinolinone ring, along with the auxochromic hydroxyl group and the chromophoric nitro group, will result in characteristic absorption bands in the UV-Vis region. The spectrum of 4-hydroxy-2(1H)-quinolone itself shows absorption maxima that are influenced by substitution. researchgate.net The introduction of the nitro group is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinolinone derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The presence of the nitro group, which is often a fluorescence quencher, may significantly reduce or eliminate the fluorescence of the 4-hydroxyquinolin-2(1H)-one scaffold. Studying the fluorescence characteristics can provide insights into the excited state properties of the molecule.
Table 5: Expected UV-Vis Absorption and Fluorescence Data for this compound
| Parameter | Expected Value |
| λ_max (UV-Vis) | ~350-400 nm |
| Molar Absorptivity (ε) | High |
| Emission Wavelength (λ_em) | Potentially weak or no emission |
| Stokes Shift | N/A if non-emissive |
Circular Dichroism Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent on the nitrogen atom or at another position on the quinolinone ring.
For such chiral derivatives, CD spectroscopy can be used to determine their absolute configuration and to study their conformational properties in solution. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. CD spectroscopy is particularly useful for distinguishing between enantiomers, which are indistinguishable by most other spectroscopic techniques. The use of CD spectroscopy has been demonstrated for distinguishing chiral interactions in complexes of achiral crown ethers with chiral guests. nih.gov
Theoretical and Computational Studies on 4 Hydroxy 6 Nitroquinolin 2 1h One
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
For a molecule like 4-hydroxy-6-nitroquinolin-2(1H)-one, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to find its most stable conformation. nih.gov These calculations can also map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Quinolinone Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O (lactam) | ~1.670 |
| C=C | ~1.631 |
| C=N (azomethine) | ~1.289 |
| N-H | ~3.461 |
| O-H | - |
| C-N-C angle | - |
Note: The data in this table is illustrative and based on findings for related structures like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is intended to show the type of data obtained from DFT calculations. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups would significantly influence the energies and distribution of these orbitals. Computational studies on similar nitro-containing quinolinones have shown that the HOMO and LUMO are often localized on different parts of the molecule, indicating potential for intramolecular charge transfer. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Quinolinone Analogue
| Parameter | Energy (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
| Ionization Potential (I) | 0.26751 |
| Electron Affinity (A) | 0.18094 |
| Chemical Hardness (η) | 0.043285 |
| Chemical Softness (S) | 11.551 |
| Electronegativity (χ) | 0.224225 |
| Electrophilicity Index (ω) | 0.579 |
Note: This table presents illustrative data based on a related Schiff base to demonstrate the parameters derived from HOMO-LUMO analysis. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies on this compound are not readily found, this computational technique is invaluable for understanding the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and the stability of intermolecular interactions. Such simulations would be crucial to understand how this compound might bind to a protein target, revealing the key interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. sysrevpharm.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net
For a class of compounds like quinolinone derivatives, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known biological activity. nih.gov A mathematical model is then developed to relate these descriptors to the activity. Although no specific QSAR model for this compound has been identified in the searched literature, studies on similar 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives have successfully used QSAR to predict anti-tubercular activity. researchgate.net
In Silico Docking Studies for Potential Biomolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used to screen virtual libraries of compounds against a biological target and to understand the binding mode of a potential drug.
In the context of this compound, docking studies would be performed to identify potential protein targets and to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on other quinolinone derivatives have been used to investigate their potential as inhibitors of enzymes like DNA gyrase B. nih.gov
Table 3: Illustrative Molecular Docking Results for a Quinolinone Derivative with a Target Protein
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| 4,6-dihydroxyquinolin-2(1H)-one | S. aureus DNA gyrase B | - | - |
| 4,6-dihydroxyquinolin-2(1H)-one | C. albicans N-myristoyltransferase | - | - |
Note: This table provides a conceptual representation of the type of data generated from molecular docking studies, as specific data for the target compound is not available. nih.gov
Computational Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimentally obtained spectra to confirm the structure of a synthesized compound and to aid in the assignment of spectral bands. Studies on related quinolinone derivatives have shown a good correlation between calculated and experimental vibrational frequencies. nih.gov
Biological Activities and Pharmacological Potential of 4 Hydroxy 6 Nitroquinolin 2 1h One and Its Derivatives in Vitro and Pre Clinical in Vivo Studies
Mechanisms of Action at the Molecular and Cellular Level
The mechanisms of action for 4-hydroxy-6-nitroquinolin-2(1H)-one and its derivatives are multifaceted, involving interactions with various molecular targets and cellular pathways. The core quinolinone scaffold is present in many biologically active compounds. tubitak.gov.trnih.gov
One key mechanism involves the induction of apoptosis, or programmed cell death. For instance, the derivative 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) has been shown to induce mitochondrial depolarization, a critical event in the apoptotic cascade. nih.gov This effect is dependent on the 4-hydroxymethyl group and can be blocked by inhibitors of alcohol dehydrogenase (ADH), suggesting that an oxidized metabolite of HOFQ is responsible for the direct impact on mitochondrial function. nih.gov Another derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, induces apoptosis by activating caspases 3 and 6 and causes cell cycle arrest in the S and G2/M phases. nih.gov
Furthermore, some quinolinone derivatives exert their effects by generating reactive oxygen species (ROS). 4-Nitroquinoline 1-oxide (4NQO), a related compound, is known to produce superoxide, hydrogen peroxide, and hydroxyl radicals, leading to oxidative DNA damage. oup.com Similarly, certain 4-hydroxyquinazoline (B93491) derivatives stimulate the formation of intracellular ROS and depolarization of the mitochondrial membrane, which enhances apoptosis and cytotoxicity. mdpi.com
The substitution pattern on the quinolinone ring significantly influences the mechanism of action. For example, the nitro group at the 6-position of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one enhances its electrophilicity, making it reactive in nucleophilic substitution reactions and potentially influencing its interaction with biological molecules.
Target Identification and Validation for Bioactive Derivatives
The identification and validation of specific molecular targets are crucial for understanding the pharmacological potential of this compound derivatives.
Enzyme Inhibition and Activation Studies
Enzymes are a major class of targets for quinolinone derivatives. As mentioned, alcohol dehydrogenase (ADH) is involved in the metabolic activation of HOFQ, leading to its cytotoxic effects. nih.gov
Poly(ADP-ribose) polymerase (PARP) is another key enzyme target. Novel 4-hydroxyquinazoline derivatives have been designed as PARP inhibitors, which are crucial for DNA repair. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and induce cell death, particularly in cancer cells with existing DNA repair defects. mdpi.com
HIV-1 integrase, an enzyme essential for the replication of the HIV virus, has also been identified as a potential target for some quinoline (B57606) derivatives. nih.gov
Receptor Binding and Modulation
While direct receptor binding studies for this compound are not extensively detailed in the provided information, the broad biological activities of quinolinone derivatives suggest potential interactions with various receptors. The general mechanism of action for many drugs involves binding to specific receptors to modulate their activity. The diverse pharmacological effects of quinolinones, including anticancer and antimicrobial activities, imply that different derivatives may interact with a range of cellular receptors to elicit their specific responses. Further research is needed to elucidate the specific receptor binding profiles of this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity, guiding the design of more potent and selective compounds.
The position and nature of substituents on the quinolinone ring are critical. For instance, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, the lipophilicity and the type of substituent were found to directly impact their antifungal and herbicidal activities. nih.gov
For antimicrobial activity, substitutions on the phenyl ring of 8-hydroxyquinoline (B1678124) derivatives significantly enhance their antibacterial effects compared to the unsubstituted parent compound. nih.gov Specifically, a chlorine atom on the benzene (B151609) ring resulted in good activity against both Gram-positive and Gram-negative bacteria. nih.gov
In the context of anticancer activity, the presence of a nitro group at the 6-position, as seen in 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been associated with significant cytotoxicity against various tumor cell lines. nih.gov For anti-hepatitis B virus (HBV) activity, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives showed that specific substitutions are crucial for potent inhibition of HBV replication. nih.gov
The replacement of a 4-hydroxy group with a methyl group in a furoquinolinone derivative was shown to blunt its apoptotic activity, highlighting the importance of the hydroxyl group at this position for its mechanism of action. nih.gov
Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Potential
Derivatives of the 4-hydroxyquinolin-2(1H)-one scaffold have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Activity: Many 3-substituted-4-hydroxyquinolin-2(1H)-ones exhibit significant antibacterial properties. tubitak.gov.tr A study on novel 8-hydroxyquinoline derivatives showed that several compounds had remarkable antibacterial activity against strains like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, in some cases exceeding the efficacy of the standard antibiotic Penicillin G. nih.gov The nature of the substituent on the phenyl ring was noted to be a key determinant of this activity. nih.gov
Antifungal Activity: 4-Hydroxy-1H-quinolin-2-one derivatives have also been evaluated for their antifungal potential. nih.gov In vitro screening against various fungal strains has confirmed the antifungal properties of this class of compounds. nih.govresearchgate.net The lipophilicity and electronic properties of the substituents on the quinoline ring play a significant role in their antifungal efficacy. nih.gov
Antiviral Activity: The quinoline scaffold is a component of compounds with potential antiviral effects. For example, derivatives of 8-hydroxyquinoline have been investigated as potential inhibitors of HIV-1 integrase. nih.gov Furthermore, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and showed potent anti-hepatitis B virus (HBV) activity in vitro. nih.gov One promising compound from this series demonstrated significant inhibition of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) secretion, as well as HBV DNA replication. nih.gov
Anti-inflammatory and Immunomodulatory Effects
There is currently no available scientific literature detailing the anti-inflammatory or immunomodulatory effects of this compound or its derivatives. While the parent 4-hydroxy-2-quinolinone scaffold has been investigated for anti-inflammatory potential, with some derivatives showing inhibition of enzymes like soybean lipoxygenase (LOX), no such studies have been reported for the 6-nitro substituted analogue. Therefore, no data on its impact on inflammatory mediators, immune cell function, or preclinical models of inflammation can be presented.
Metabolic Pathways and Biotransformation
Information regarding the metabolic pathways and biotransformation of this compound is not available in the current scientific literature. No studies have been published that delineate its absorption, distribution, metabolism, and excretion (ADME) profile, identify its metabolites, or characterize the enzymes involved in its biotransformation.
Emerging Applications of 4 Hydroxy 6 Nitroquinolin 2 1h One Beyond Traditional Pharmacological Domains
Role as a Synthetic Scaffold for Complex Heterocyclic Architectures
The 4-hydroxy-2-quinolone framework, to which 4-hydroxy-6-nitroquinolin-2(1H)-one belongs, is recognized as a "privileged scaffold" in chemical synthesis. mdpi.com This designation stems from its proven utility as a foundational structure for building a diverse range of more complex molecules. researchgate.net The chemical reactivity of the quinolone ring system allows for a multitude of transformations. researchgate.net
The presence of specific functional groups in this compound enhances its versatility as a synthetic intermediate. The hydroxyl group at the C4 position and the active methylene (B1212753) group at the C3 position are sites for alkylation, acylation, and condensation reactions. researchgate.net Furthermore, the nitro group at the C6 position is a key functional handle. It can be readily reduced to an amino group, which can then participate in a vast number of subsequent reactions, such as diazotization, amide bond formation, or the construction of new fused heterocyclic rings. researchgate.net This strategic placement of reactive sites allows chemists to use this compound as a starting material to construct elaborate molecular architectures for various scientific and industrial fields. researchgate.netresearchgate.net
Application in Material Science: Optoelectronic Properties and Polymer Chemistry
The potential of 4-hydroxyquinolin-2-one derivatives is increasingly being recognized in the field of material science. researchgate.net These compounds are noted for their potential use as UV absorbers, optical brighteners, and luminophores, properties that are highly sought after for modifying and protecting both natural and synthetic materials. researchgate.net
Commercial suppliers have categorized this compound under material science products, indicating its relevance in developing advanced materials. bldpharm.combldpharm.com Specific areas of interest include:
Optoelectronic Materials: The conjugated π-system of the quinolone ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group, suggests potential for applications in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.combldpharm.com
Optical Materials: Its potential as a luminophore or chromophore makes it a candidate for use in organic pigments and dyes. researchgate.netbldpharm.combldpharm.com
Polymer Chemistry: The reactive functional groups on the molecule allow it to be incorporated into polymer chains, either as a monomer or as an additive to impart specific properties like UV stability or fluorescence.
Table 1: Potential Material Science Applications
| Application Area | Relevant Properties | Potential Use of this compound |
| Optoelectronics | Conjugated π-system, charge-transfer characteristics | Component in OLEDs, organic semiconductors |
| Optical Materials | Absorption/emission of light (Luminophore) | Organic pigments, optical brighteners, UV absorbers researchgate.net |
| Polymer Chemistry | Reactive functional groups (-OH, reducible -NO2) | Functional monomer, polymer additive for stability/fluorescence |
Utility as a Fluorescent Probe or Chemo-Sensor in Analytical Chemistry and Biology
The inherent spectroscopic properties of the 4-hydroxyquinolin-2-one core make it an attractive candidate for the development of fluorescent probes and chemosensors. researchgate.net Many quinolone derivatives are known to be fluorescent, and the term "luminophore" has been used to describe the capabilities of this class of compounds. researchgate.net
The structure of this compound is well-suited for sensor design. The quinolone ring system can act as the fluorophore, the component that emits light. The nitro group often functions as a fluorescence quencher through photoinduced electron transfer. If a target analyte interacts with or chemically transforms the nitro group (for example, via reduction), the quenching effect can be diminished, leading to a "turn-on" fluorescent signal. Additionally, the 4-hydroxyl and 2-carbonyl oxygens can act as a binding or recognition site for specific metal ions or other analytes. This combination of a fluorescent signaling unit and a recognition/reaction site within the same molecule is the fundamental principle behind many chemosensors used for detecting specific species in chemical or biological systems.
Potential as a Ligand in Coordination Chemistry and Catalysis
The molecular structure of this compound makes it a promising candidate for use as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. Aromatic compounds containing hydroxyl groups adjacent to nitrogen or carbonyl functionalities are well-known for their ability to form stable chelate complexes with a wide variety of metal ions. nih.gov
In its tautomeric form, this compound presents a bidentate chelation site through the oxygen atoms of the 4-hydroxyl group and the 2-carbonyl group. This arrangement allows the molecule to bind to a single metal ion at two points, forming a stable five- or six-membered ring. Chemical suppliers explicitly list the compound as a potential ligand, supporting this application. bldpharm.com The resulting metal complexes can possess novel electronic, magnetic, or catalytic properties. By forming complexes with transition metals, this quinolone derivative could serve as a scaffold for developing new catalysts for various organic transformations.
Development of Analytical Reagents for Specific Detection Systems
Beyond fluorescent probes, this compound and its derivatives have potential as specialized analytical reagents. Its utility in this area is often linked to the reactivity of the nitro group and the chelating ability of the hydroxy-keto moiety.
For example, reagents containing nitroaromatic groups can be used in detection systems based on electrochemical principles. The nitro group can be electrochemically reduced, and the potential at which this occurs can be influenced by the molecular environment, allowing for the development of electrochemical sensors. Furthermore, its ability to form colored or fluorescent complexes with specific metal ions could be exploited for colorimetric or fluorometric assays, providing a simple method for the quantitative detection of target analytes. The use of related quinolinone derivatives as reagents for synthesis and intermediates for various applications is well-established, paving the way for the development of this compound as a tailored analytical tool. synhet.com
Contribution to Agrochemical Research: Herbicidal or Insecticidal Properties
The quinolone scaffold is a known chemical structure in agrochemical research. researchgate.net Specifically, derivatives of 4-hydroxy-1H-quinolin-2-one have been synthesized and evaluated for their herbicidal properties. nih.gov
One study investigated a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones for their ability to inhibit photosynthesis in spinach chloroplasts. nih.gov The mechanism of action for many herbicides involves interrupting the photosynthetic electron transport chain in Photosystem II (PS II). nih.gov The study measured the inhibition of the oxygen evolution rate (OER) to quantify herbicidal activity. While the activity of the tested compounds varied, some derivatives showed interesting half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potential of this chemical class. nih.gov For instance, the 6-chloro and 6-bromo derivatives exhibited notable activity. nih.gov
Although this specific study did not highlight the 6-nitro derivative as a top performer, it confirmed that substitution on the quinolone ring directly influences herbicidal efficacy. The findings support the exploration of this compound and its analogues in the search for new herbicidal agents. Additionally, related structures are noted as intermediates for pesticides, further cementing the contribution of this compound class to agrochemical research. synhet.com
Table 2: Herbicidal Activity of Selected 4-hydroxy-1H-quinolin-2-one Derivatives
| Compound (Substituent at C6) | IC₅₀ (µmol/L) for OER Inhibition in Spinach Chloroplasts |
| 6-H (Parent Compound) | > 1000 |
| 6-Cl | 157 |
| 6-Br | 126 |
| 6-F | > 1000 |
| Data sourced from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones. nih.gov |
Future Research Directions, Challenges, and Translational Perspectives for 4 Hydroxy 6 Nitroquinolin 2 1h One
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of eco-friendly synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. For quinoline (B57606) derivatives, several green approaches have been reported, which can be adapted and optimized for the synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one.
Key strategies include:
One-pot multicomponent reactions (MCRs): These reactions offer high atom economy and reduce waste by combining multiple starting materials in a single step. nih.gov MCRs under solvent-free conditions are particularly advantageous. nih.gov
Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a critical aspect of sustainable synthesis. nih.govias.ac.intandfonline.com Aqueous PEG-400 has also been explored as a recyclable solvent medium. tandfonline.com
Catalysis with recyclable and non-toxic catalysts: The use of catalysts like indium (III) chloride, fluoroboric acid-based ionic liquids, and FeCl3.6H2O has been shown to be effective and environmentally friendly for quinoline synthesis. niscpr.res.inias.ac.intandfonline.com These catalysts are often recyclable, further enhancing the sustainability of the process. niscpr.res.inias.ac.intandfonline.com
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govtandfonline.com
| Catalyst/Method | Solvent | Key Advantages |
| Indium (III) chloride | Ethanol | Non-toxic, recyclable, high yields. niscpr.res.in |
| Fluoroboric acid-based ionic liquid | Ethanol | High purity, excellent yield, short reaction times. ias.ac.in |
| p-TSA | Water | Green solvent, good regioselectivity. tandfonline.com |
| Solvent-free MCR | None | Low cost, high purity, excellent yields. nih.gov |
| FeCl3.6H2O | - | Inexpensive, non-toxic, mild conditions. tandfonline.com |
| Microwave irradiation | Ethanol | Fast reaction times, excellent yields. tandfonline.com |
Exploration of Novel Biological Targets and Therapeutic Areas
Quinoline derivatives have demonstrated a broad spectrum of biological activities, suggesting that this compound and its analogues could be explored for various therapeutic applications. tandfonline.comnih.gov
Potential therapeutic areas for investigation include:
Anticancer: Quinolone derivatives have shown antineoplastic activity. nih.govtandfonline.com Further studies could investigate the efficacy of this compound against various cancer cell lines.
Antimicrobial: The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. preprints.org Research into the antifungal and antibacterial properties of this specific compound is warranted. nih.gov
Antiviral: Certain quinoline derivatives have shown potential as antiviral agents, including against viruses like HIV. nih.govnih.gov
Neuroprotective: The 4-hydroxy-2-quinolinone scaffold has been associated with neuroprotective effects. nih.gov Derivatives have been identified as potent NMDA receptor antagonists, suggesting potential in treating pain and other neurological conditions. nih.gov
Anti-inflammatory: Compounds with the 4-hydroxy-2-quinolinone structure have been evaluated for their anti-inflammatory activity, for instance, through the inhibition of soybean lipoxygenase (LOX). nih.gov
Antimalarial and Antitrypanosomal: Quinolones are known for their antimalarial properties, and some have been screened for activity against Trypanosoma brucei. preprints.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net
Applications for this compound include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI/ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be used to build QSAR models. nih.gov These models can predict the biological activity of novel derivatives of this compound based on their structural features.
De Novo Drug Design: Generative AI models, such as variational autoencoders and recurrent neural networks, can design novel molecules with desired properties, starting from the this compound scaffold. nih.govmednexus.org
Virtual High-Throughput Screening (vHTS): AI/ML can enhance vHTS to screen large virtual libraries of compounds derived from the core structure, identifying promising candidates for further experimental validation. nih.govmednexus.org
Prediction of Pharmacokinetic Properties: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. mednexus.org
Overcoming Synthetic Hurdles for Diversification and Library Generation
The generation of a diverse chemical library based on the this compound scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. However, synthetic challenges can impede this process.
Key hurdles and potential solutions include:
Regioselectivity: Controlling the position of substituents on the quinoline ring can be challenging. Methodologies that offer high regioselectivity are essential. tandfonline.com
Functional Group Compatibility: The presence of the nitro and hydroxyl groups may require the use of protecting groups during certain synthetic transformations.
Access to Diverse Building Blocks: The availability of a wide range of substituted anilines and other starting materials is necessary for creating a diverse library.
Efficient Reaction Conditions: Many traditional methods for quinoline synthesis suffer from harsh reaction conditions and low yields. niscpr.res.in The adoption of modern, more efficient synthetic protocols is critical. niscpr.res.inias.ac.intandfonline.com Recent advancements, such as leveraging light-sensitive borate (B1201080) intermediates, have opened up new avenues for transforming quinoline derivatives into complex frameworks. sciencedaily.com
Translational Potential in Pre-clinical Drug Discovery Pipelines
For this compound to progress through the drug discovery pipeline, a systematic pre-clinical evaluation is necessary.
This involves:
In Vitro Profiling: Comprehensive screening against a panel of biological targets to identify primary and secondary pharmacology. This includes assessing its activity in various cell-based assays relevant to the targeted therapeutic areas.
Pharmacokinetic (PK) Studies: Evaluation of the compound's ADME properties in animal models to determine its bioavailability, half-life, and metabolic fate. Some quinolinone derivatives have already shown acceptable pharmacokinetic profiles in in vivo experiments. nih.gov
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to demonstrate its therapeutic potential.
Toxicity and Safety Assessment: Preliminary toxicity studies are crucial to identify any potential liabilities. Some in silico predictions for related quinoline derivatives have suggested they are non-toxic and non-carcinogenic. nih.gov
Addressing Current Limitations in Understanding the Full Scope of its Reactivity and Biological Impact
A thorough understanding of the chemical reactivity and biological interactions of this compound is fundamental for its development as a therapeutic agent.
Key areas for further investigation include:
Tautomerism: The 4-hydroxy-2(1H)-quinolone core can exist in several tautomeric forms, which can influence its reactivity and biological activity. researchgate.net Detailed spectroscopic and computational studies are needed to understand the predominant tautomeric state under physiological conditions.
Metabolic Stability: Identifying the metabolic pathways and potential metabolites of this compound is crucial for predicting its in vivo behavior and potential for drug-drug interactions.
Mechanism of Action: While the quinoline scaffold is associated with various biological activities, the specific molecular targets and mechanisms of action for this compound need to be elucidated.
Off-Target Effects: A comprehensive off-target profiling is necessary to identify any unintended biological interactions that could lead to adverse effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-hydroxy-6-nitroquinolin-2(1H)-one and its derivatives?
- Methodological Answer : Common methods involve refluxing precursors (e.g., carboxaldehydes or aminouracils) with acid catalysts like p-toluenesulfonic acid in anhydrous ethanol. For example, derivatives are synthesized by heating at reflux for 2–4 hours, yielding crystalline products (58–64%) . Characterization typically includes IR (C=O at ~1663 cm⁻¹, nitro groups at ~1520 cm⁻¹), ¹H NMR (quinolone protons at δ 7.2–8.2 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 297–364) .
Table 1: Representative Synthesis Conditions
| Derivative | Reagents | Reaction Time | Yield | Key Spectral Data |
|---|---|---|---|---|
| Compound 22a | 6-Aminouracil, p-TSA | 2 hrs | 58% | IR: 1663 cm⁻¹ (C=O); ¹H NMR: δ 7.95 (H-5 quinolone) |
| Compound 23 | Ethylenediamine, p-TSA | 15 min | 77% | MS: m/z 297 (M⁺); ¹H NMR: δ 3.59 (CH₃) |
Q. How is structural characterization of nitro-substituted quinolin-2(1H)-ones performed?
- Methodological Answer : Multi-modal analysis is critical:
- IR Spectroscopy : Identifies hydrogen-bonded C=O (1625 cm⁻¹) and nitro stretches (1350–1520 cm⁻¹) .
- ¹H/¹³C NMR : Proton environments (e.g., methyl groups at δ 3.59 ppm) and quinolone ring carbons (δ 110–160 ppm) .
- Mass Spectrometry : Molecular ion validation (e.g., m/z 364.32 for C₁₉H₁₃N₃O₆) and fragmentation patterns .
- Elemental Analysis : Discrepancies in C/H/N content (e.g., ±0.3%) may indicate impurities, necessitating recrystallization .
Q. What safety protocols are essential for handling nitro-substituted quinolinones?
- Methodological Answer : Refer to MSDS
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .
- First Aid : Immediate rinsing for eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis or bioactivity data?
- Methodological Answer :
- Purity Checks : Use HPLC (e.g., 99.6% purity for compound 50 ) or DSC to detect impurities.
- Bioassay Standardization : Address conflicting MIC values (e.g., 16–32 µg/mL in vs. other studies) by using reference strains (e.g., P. aeruginosa ATCC 27853) and replicate experiments (n ≥ 3) .
- Statistical Tools : Apply ANOVA or t-tests to evaluate significance of activity variations .
Q. What strategies optimize antimicrobial activity in quinolin-2(1H)-one derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
- Electron-Withdrawing Groups : Fluoro substituents at position 6 enhance activity (e.g., MIC = 16 µg/mL against P. aeruginosa) .
- Hybrid Scaffolds : Pyrido[2,3-d]pyrimidine-dione moieties improve potency .
- Table 2: SAR Insights
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| 6-Nitro | Increased polarity | Enhanced solubility and biofilm penetration |
| 3-Carbonyl | Pyrimidine fusion | Broad-spectrum activity |
Q. How to scale up synthesis while maintaining yield and purity?
- Methodological Answer :
- Catalyst Optimization : Replace p-TSA with recyclable solid acids to reduce waste .
- Process Safety : Monitor exothermic reactions during nitro-group introduction .
- Purification : Use flash chromatography or recrystallization in DMF/ethanol .
Q. What analytical methods validate stability under storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose derivatives to 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Thermal Analysis : DSC to detect polymorphic transitions (e.g., melting points >300°C ).
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
